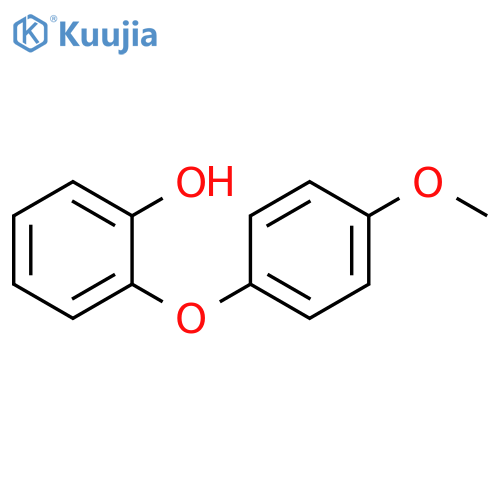Cas no 172657-73-7 (2-(4-methoxyphenoxy)phenol)

2-(4-methoxyphenoxy)phenol structure
商品名:2-(4-methoxyphenoxy)phenol
CAS番号:172657-73-7
MF:C13H12O3
メガワット:216.232583999634
MDL:MFCD20441255
CID:5452690
PubChem ID:54145402
2-(4-methoxyphenoxy)phenol 化学的及び物理的性質
名前と識別子
-
- 2-(4-methoxyphenoxy)phenol
-
- MDL: MFCD20441255
- インチ: 1S/C13H12O3/c1-15-10-6-8-11(9-7-10)16-13-5-3-2-4-12(13)14/h2-9,14H,1H3
- InChIKey: OEAKAKPPUNQBKN-UHFFFAOYSA-N
- ほほえんだ: C1(O)=CC=CC=C1OC1=CC=C(OC)C=C1
2-(4-methoxyphenoxy)phenol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-23670450-2.5g |
2-(4-methoxyphenoxy)phenol |
172657-73-7 | 95% | 2.5g |
$2351.0 | 2024-06-19 | |
| Enamine | EN300-23670450-5.0g |
2-(4-methoxyphenoxy)phenol |
172657-73-7 | 95% | 5.0g |
$3479.0 | 2024-06-19 | |
| Enamine | EN300-23670450-1g |
2-(4-methoxyphenoxy)phenol |
172657-73-7 | 95% | 1g |
$0.0 | 2023-09-15 | |
| 1PlusChem | 1P0280PG-100mg |
2-(4-methoxyphenoxy)phenol |
172657-73-7 | 95% | 100mg |
$576.00 | 2024-06-19 | |
| 1PlusChem | 1P0280PG-10g |
2-(4-methoxyphenoxy)phenol |
172657-73-7 | 95% | 10g |
$6439.00 | 2024-06-19 | |
| 1PlusChem | 1P0280PG-500mg |
2-(4-methoxyphenoxy)phenol |
172657-73-7 | 95% | 500mg |
$1219.00 | 2024-06-19 | |
| 1PlusChem | 1P0280PG-50mg |
2-(4-methoxyphenoxy)phenol |
172657-73-7 | 95% | 50mg |
$394.00 | 2024-06-19 | |
| 1PlusChem | 1P0280PG-5g |
2-(4-methoxyphenoxy)phenol |
172657-73-7 | 95% | 5g |
$4362.00 | 2024-06-19 | |
| Aaron | AR0280XS-250mg |
2-(4-methoxyphenoxy)phenol |
172657-73-7 | 95% | 250mg |
$842.00 | 2025-02-15 | |
| 1PlusChem | 1P0280PG-2.5g |
2-(4-methoxyphenoxy)phenol |
172657-73-7 | 95% | 2.5g |
$2968.00 | 2024-06-19 |
2-(4-methoxyphenoxy)phenol 関連文献
-
P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874
-
Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410
-
O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683
-
Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923
-
Sandip Guchhait,Rajib Kumar Goswami Org. Biomol. Chem., 2019,17, 9502-9509
172657-73-7 (2-(4-methoxyphenoxy)phenol) 関連製品
- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)
- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)
- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)
- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)
- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)
- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)
- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)
- 2229495-27-4(3-1-(aminomethyl)cyclobutyl-2,2-dimethyl-1lambda6-thiolane-1,1-dione)
- 42464-96-0(NNMTi)
- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)
推奨される供給者
Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量
